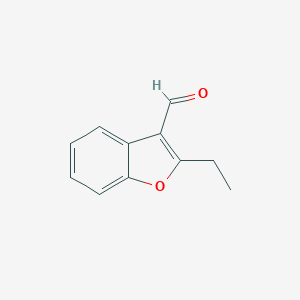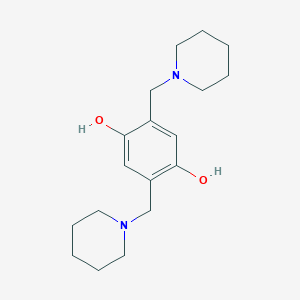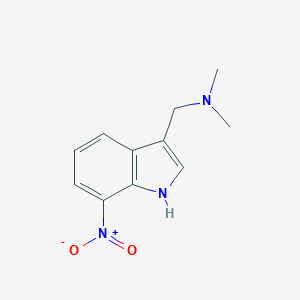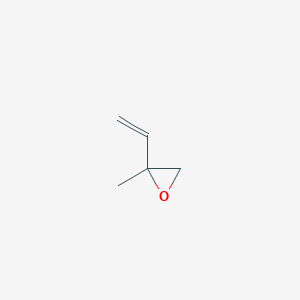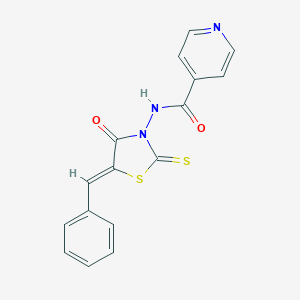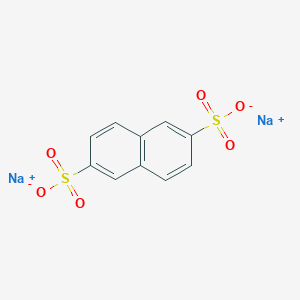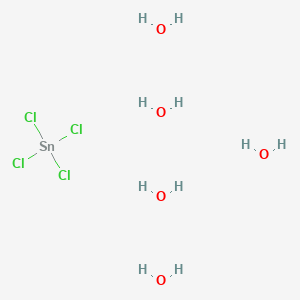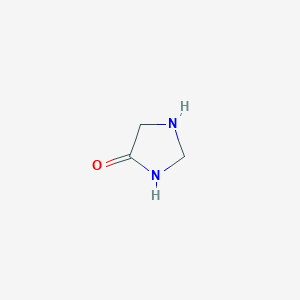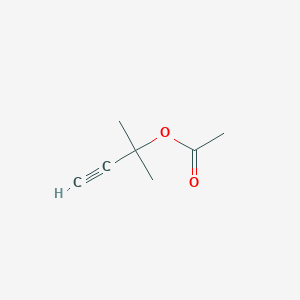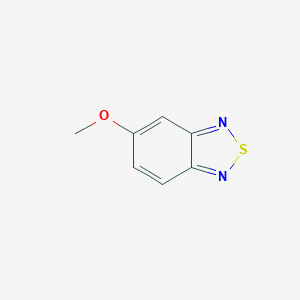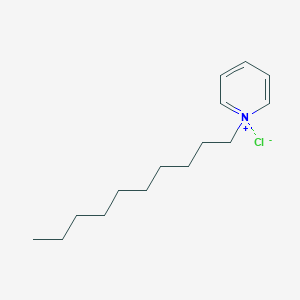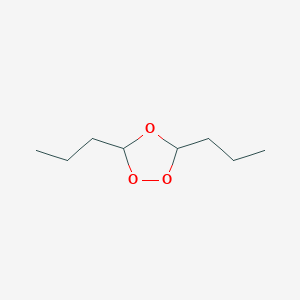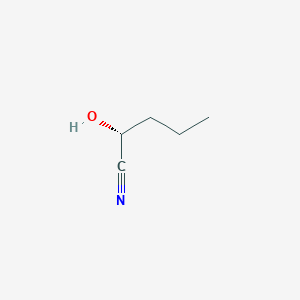
(R)-2-Hydroxypentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Hydroxypentanenitrile is a chemical compound that belongs to the class of nitriles. It is a chiral molecule that has a hydroxyl group and a nitrile group attached to a five-carbon chain. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of (R)-2-Hydroxypentanenitrile is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemische Und Physiologische Effekte
Studies have shown that (R)-2-Hydroxypentanenitrile exhibits potent anti-inflammatory and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-2-Hydroxypentanenitrile is its high enantioselectivity, which makes it a useful intermediate in the synthesis of chiral compounds. However, its high cost and limited availability can be a major limitation for its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the research on (R)-2-Hydroxypentanenitrile. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as inflammation and pain. Another direction is to explore new synthesis methods to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in the body.
Synthesemethoden
The synthesis of (R)-2-Hydroxypentanenitrile can be achieved through several methods. One of the most commonly used methods is the asymmetric hydrocyanation of unsaturated ketones. This reaction involves the addition of hydrogen cyanide to the double bond in the presence of a chiral catalyst to produce the desired product with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(R)-2-Hydroxypentanenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated as a potential intermediate in the synthesis of various drugs, such as antidepressants and antipsychotics.
Eigenschaften
CAS-Nummer |
10021-63-3 |
|---|---|
Produktname |
(R)-2-Hydroxypentanenitrile |
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
(2R)-2-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
AANFRDGJHYLLAE-RXMQYKEDSA-N |
Isomerische SMILES |
CCC[C@H](C#N)O |
SMILES |
CCCC(C#N)O |
Kanonische SMILES |
CCCC(C#N)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



